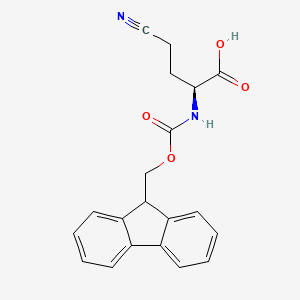

(S)-2-(Fmoc-amino)-4-cyanobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(Fmoc-amino)-4-cyanobutanoic acid is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Fmoc-l-cba-oh, also known as (S)-2-(Fmoc-amino)-4-cyanobutanoic acid, is primarily used as a protecting group for amines in the field of organic synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Once the Fmoc group is attached to the amine, it serves as a protective barrier , preventing the amine from reacting with other compounds during the synthesis process . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It is a part of the solid-phase peptide synthesis (SPPS) process, where it protects the N-terminus of the peptide chain . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Result of Action

The primary result of the action of Fmoc-l-cba-oh is the successful protection of the amine group during peptide synthesis . This protection allows for the synthesis of complex peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of Fmoc-l-cba-oh is influenced by the chemical environment . For instance, the Fmoc group is base-labile and can be removed rapidly by a base . The choice of base, such as piperidine, can influence the efficiency of Fmoc removal . Additionally, the Fmoc group is stable under acidic conditions, which is beneficial during certain stages of peptide synthesis .

生化学分析

Biochemical Properties

The Fmoc group, including (S)-2-(Fmoc-amino)-4-cyanobutanoic acid, possesses eminent self-assembly features and shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . It is used in the chemical synthesis of peptides, allowing for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The Fmoc group, including this compound, has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF), a common deprotection cocktail for Fmoc during solid-phase peptide synthesis (SPPS) .

Metabolic Pathways

It is known that Fmoc-modified amino acids and short peptides possess eminent self-assembly features .

Transport and Distribution

It is known that Fmoc-modified amino acids and short peptides possess eminent self-assembly features .

Subcellular Localization

It is known that Fmoc-modified amino acids and short peptides possess eminent self-assembly features .

生物活性

(S)-2-(Fmoc-amino)-4-cyanobutanoic acid is a synthetic amino acid derivative characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano group at the fourth carbon position. This compound is primarily utilized as a building block in peptide synthesis, particularly in the formation of non-natural peptides. Its biological activity largely depends on the peptides formed from it, as the compound itself does not exhibit direct biological mechanisms.

- Molecular Formula : C20H18N2O4

- Molecular Weight : Approximately 350.37 g/mol

- Structure : Contains an Fmoc group for protection during synthesis and a cyano group that may participate in various interactions.

Synthesis and Applications

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is removed under mild conditions to allow for subsequent peptide bond formation. The cyano group enhances the compound's reactivity, allowing it to engage in hydrogen bonding and hydrophobic interactions within peptides, which can affect their biological functions .

Biological Activity Overview

While this compound itself does not have a defined biological activity, it serves as a crucial component in synthesizing bioactive peptides. The following sections summarize relevant findings related to its application in peptide synthesis and potential biological implications.

Peptide Synthesis

-

Role in Peptide Construction :

- Acts as a non-natural amino acid building block.

- Facilitates the incorporation of unique functionalities into peptides.

- Enhances the structural diversity of synthetic peptides.

- Deprotection Strategies :

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in peptide synthesis:

- Study on Antioxidative Activity : A study indicated that peptides containing this amino acid exhibited antioxidative properties, correlating the amount of synthesized peptides with their biological activity .

- Interaction Studies : Research has focused on how peptides synthesized with this compound interact with various biomolecules, influencing their stability and function in biological systems.

Comparative Table of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-4-cyanobutanoic acid | C5H8N2O2 | Lacks Fmoc protecting group; simpler structure |

| (S)-2-(Fmoc-amino)-4-iodobutanoic acid | C20H18N2O4I | Contains iodine; may have different reactivity |

| (S)-2-(Fmoc-amino)-3-methylbutanoic acid | C21H22N2O4 | Methyl substitution alters sterics and reactivity |

科学的研究の応用

Role in Solid-Phase Peptide Synthesis

The Fmoc strategy for peptide synthesis has gained prominence due to its efficiency and versatility. The use of (S)-2-(Fmoc-amino)-4-cyanobutanoic acid as a building block allows for:

- Increased Yield : The Fmoc group facilitates easier deprotection under mild conditions, leading to higher yields of desired peptides compared to traditional methods that use Boc (tert-butyloxycarbonyl) protection.

- Diversity in Peptide Libraries : This compound can be incorporated into various sequences, enabling the creation of diverse peptide libraries for drug discovery and development.

Case Study 1: Development of Peptide-Based Drugs

Research has shown that peptides synthesized with this compound exhibit enhanced biological activity due to their structural properties. For instance, a study on peptide dendrimers revealed that incorporating this compound resulted in improved stability against enzymatic degradation, making them suitable candidates for therapeutic applications .

Case Study 2: Peptidomimetics

Peptidomimetics are designed to mimic peptides while providing enhanced pharmacological properties. The incorporation of this compound into peptidomimetic scaffolds has been shown to increase binding affinity to target proteins, thereby enhancing their potential as drug candidates .

Future Directions and Research Opportunities

The applications of this compound are expanding, particularly in the fields of:

- Vaccine Development : Utilizing this compound in the design of peptide vaccines could lead to more effective immunogenic responses.

- Targeted Drug Delivery Systems : Research into conjugating this compound with nanoparticles for targeted delivery is underway, potentially revolutionizing treatment strategies for various diseases.

特性

IUPAC Name |

(2S)-4-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10,12H2,(H,22,25)(H,23,24)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSKJCGILKSAFL-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。